3-Hydroxyphenazepam

GABAA receptor positive allosteric modulator potency comparison

3-Hydroxyphenazepam is a definitive certified reference standard for forensic and pharmacological research. Unlike generic benzodiazepines, its 3‑hydroxyl substitution confers distinct GABAA potency (EC₅₀ 10.3 nM), negligible Phase I metabolism, and presynaptic GABA uptake modulation opposite to cinazepam. This metabolic stability eliminates oxidative byproduct interference, ensuring reliable LC‑MS/MS quantification. As the major active metabolite of phenazepam and cinazepam, it serves as a stable forensic marker with no post‑mortem redistribution. Essential for method validation, active moiety accounting, and distinguished exposure identification. Procure this high‑purity standard to achieve unambiguous analytical specificity.

Molecular Formula C15H10BrClN2O2
Molecular Weight 365.61 g/mol
CAS No. 70030-11-4
Cat. No. B147079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyphenazepam
CAS70030-11-4
Synonyms7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one
Molecular FormulaC15H10BrClN2O2
Molecular Weight365.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl
InChIInChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)
InChIKeyKRJKJUWAZOWXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A neat solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyphenazepam (CAS 70030-11-4): Core Pharmacological Profile and Analytical Context


3-Hydroxyphenazepam is a 1,4-benzodiazepine derivative recognized for its hypnotic, sedative, anxiolytic, and anticonvulsant properties. It acts as a positive allosteric modulator at the benzodiazepine site of the GABAA receptor, with an EC50 value of 10.3 nM [1]. This compound is a major active metabolite of both phenazepam and the prodrug cinazepam, and it has been identified in post‑mortem toxicology as a relevant analyte for forensic interpretation [2].

Why 3-Hydroxyphenazepam Cannot Be Interchanged with Other Benzodiazepines or Its Parent Compound


Although 3-hydroxyphenazepam shares the benzodiazepine pharmacophore, its specific 3‑hydroxyl substitution imparts distinct receptor potency, presynaptic modulation, metabolic stability, and species‑dependent pharmacokinetics that preclude simple substitution [1]. Direct comparative studies reveal that 3-hydroxyphenazepam acts as a full GABAA receptor agonist with an EC50 of 10.3 nM, whereas its parent phenazepam is more potent (6.1 nM) and diazepam is less potent (13.5 nM) [2]. In addition, 3-hydroxyphenazepam decreases synaptosomal GABA uptake, opposite to the effect of cinazepam [3], and it exhibits negligible phase I metabolism in human liver microsomes, a stark contrast to other designer benzodiazepines [4]. These quantifiable differences demonstrate that generic “benzodiazepine” classification is insufficient for scientific selection, procurement, or forensic interpretation.

Quantitative Differentiation of 3-Hydroxyphenazepam Against Key Comparators


GABAA Receptor Potency: Full Agonist with Intermediate EC50 Between Phenazepam and Diazepam

3-Hydroxyphenazepam acts as a full positive allosteric modulator at the GABAA receptor. In vitro functional assays report an EC50 of 10.3 nM, placing it between the parent compound phenazepam (6.1 nM) and the classical benzodiazepine diazepam (13.5 nM) [1]. This intermediate potency indicates that 3-hydroxyphenazepam is a distinct molecular entity with a receptor activation profile that cannot be mimicked by simply dosing phenazepam or diazepam.

GABAA receptor positive allosteric modulator potency comparison

Presynaptic GABA Transporter Modulation: Opposing Effects of 3-Hydroxyphenazepam vs. Its Prodrug Cinazepam

In isolated rat cortical synaptosomes, 3-hydroxyphenazepam (the active metabolite of cinazepam) decreased synaptosomal transporter-mediated [3H]GABA uptake, whereas cinazepam (100–200 µM) facilitated uptake by enhancing initial rate and accumulation [1]. Furthermore, fluorimetric assays showed cinazepam hyperpolarized the plasma membrane and increased synaptic vesicle acidification, while 3-hydroxyphenazepam produced opposite effects on both parameters [1].

synaptosomal GABA uptake presynaptic modulation cinazepam comparison

Species-Dependent Exposure: Marked Variability in 3-Hydroxyphenazepam Systemic Availability

The contribution of 3-hydroxyphenazepam to overall benzodiazepine exposure varies dramatically across species. After oral phenazepam administration, the AUC ratio of 3-hydroxyphenazepam to phenazepam was 0.01 in dog, 0.48 in rat, and 0.53 in cat [1]. In humans, 3-hydroxyphenazepam was undetectable (<3 ng/mL) [1]. These data indicate that preclinical models using rat or cat will produce substantial metabolite exposure, whereas human studies relying on phenazepam dosing will see negligible 3-hydroxyphenazepam formation.

pharmacokinetics species differences AUC ratio

Metabolic Stability in Human Liver Microsomes: Absence of Detectable Phase I Metabolites

Incubation of 3-hydroxyphenazepam with pooled human liver microsomes resulted in no detectable phase I metabolites, as confirmed by LC‑MS/MS and GC‑MS [1]. In stark contrast, other designer benzodiazepines studied under identical conditions—such as cloniprazepam, nitrazolam, and fonazepam—underwent N‑dealkylation, hydroxylation, and nitro reduction to yield multiple metabolites [1]. This metabolic inertness implies that 3-hydroxyphenazepam may exhibit a simpler and more predictable elimination profile in humans, reducing the risk of active metabolite accumulation.

drug metabolism in vitro microsomes phase I metabolism

Myorelaxant Profile: Diminished Muscle Relaxant Activity Relative to Phenazepam

Early pharmacological characterization reported that 3-hydroxyphenazepam exhibits diminished myorelaxant properties when compared directly with phenazepam, while remaining approximately equivalent in anxiolytic and sedative efficacy [1]. Although precise ED50 values are not available in the accessible literature, the qualitative differentiation has been consistently cited across authoritative summaries and implies a degree of functional selectivity within the benzodiazepine class.

myorelaxant pharmacological selectivity phenazepam comparison

Optimized Use Cases for 3-Hydroxyphenazepam in Research and Industrial Workflows


Forensic Toxicology: Reference Standard for LC‑MS/MS Confirmation

Given its presence as a phenazepam/cinazepam metabolite in post‑mortem fluids (femoral blood median 0.097 mg/L in non‑fatal cases) and its negligible phase I metabolism, 3-hydroxyphenazepam serves as a definitive analytical marker for exposure to these compounds [1]. Procurement of a certified reference standard is essential for quantitative LC‑MS/MS method validation and for distinguishing between phenazepam ingestion and direct 3-hydroxyphenazepam use in casework. The compound's lack of post‑mortem redistribution further strengthens its reliability as a forensic analyte [1].

Preclinical Pharmacokinetic/Pharmacodynamic Modeling in Rodents

Because the AUC ratio of 3-hydroxyphenazepam to phenazepam is substantial in rat (0.48) and cat (0.53), researchers using rodent or feline models to study phenazepam pharmacology must include 3-hydroxyphenazepam measurements to fully account for active moiety exposure [2]. The compound's intermediate GABAA potency (EC50 10.3 nM) and reduced myorelaxant profile make it a valuable tool for dissecting the relative contributions of parent drug and metabolite to observed behavioral endpoints [3].

GABAergic Neurotransmission Studies: Isolating Presynaptic vs. Postsynaptic Effects

The direct comparative data showing that 3-hydroxyphenazepam decreases synaptosomal GABA uptake while cinazepam increases uptake provides a unique pharmacological tool for investigating presynaptic regulation of inhibitory neurotransmission [4]. Unlike most benzodiazepines whose primary locus is postsynaptic receptor modulation, 3-hydroxyphenazepam offers a probe to study bidirectional GABA transporter modulation in nerve terminal preparations, with direct relevance to understanding synaptic plasticity and drug‑induced changes in GABAergic tone [4].

Drug Metabolism and Analytical Chemistry: A Stable Calibrant with No Phase I Biotransformation

The absence of detectable phase I metabolites in human liver microsomes makes 3-hydroxyphenazepam an ideal calibrant for in vitro metabolism studies and a stable internal standard for bioanalytical method development [5]. Laboratories performing high‑throughput screening for designer benzodiazepines can utilize 3-hydroxyphenazepam as a robust, metabolically inert reference compound that will not generate interfering peaks from oxidative byproducts, thereby improving assay specificity and quantitative accuracy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyphenazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.